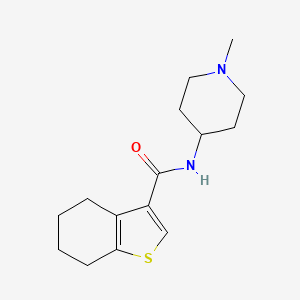
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic signaling. This results in increased feelings of pleasure and reward, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to increase locomotor activity and induce stereotypy in animals, which can be used as behavioral markers of dopaminergic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, one limitation of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 is its potential for abuse and addiction. It is important to use caution when handling and administering N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments to prevent accidental exposure and misuse.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is its potential therapeutic applications in the treatment of cocaine addiction. N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a research tool for studying the role of dopamine in various neurological and psychiatric disorders. By better understanding the mechanisms underlying dopaminergic dysfunction, we may be able to develop more effective treatments for these disorders.
Synthesemethoden
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a halogenating agent such as iodine or bromine to yield N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been used as a research tool to study the role of dopamine in the brain and its effects on behavior.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h10-11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJGMZPFMJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
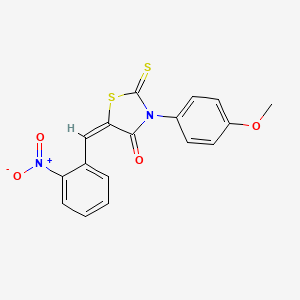
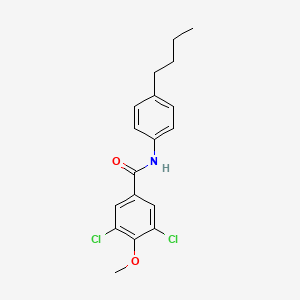
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
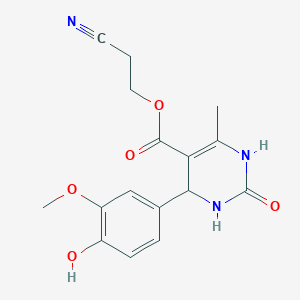
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)
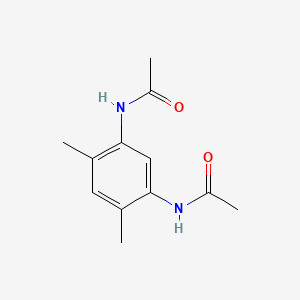
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B4985732.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)